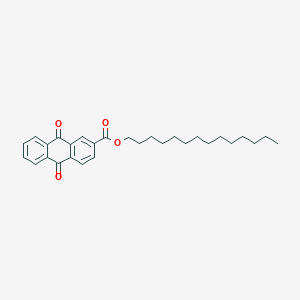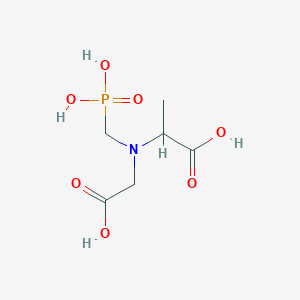
N-(Carboxymethyl)-N-(phosphonomethyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Carboxymethyl)-N-(phosphonomethyl)alanine is a synthetic organic compound that features both carboxymethyl and phosphonomethyl functional groups attached to an alanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)alanine typically involves the reaction of alanine with reagents that introduce the carboxymethyl and phosphonomethyl groups. One common method might include the use of chloroacetic acid and phosphorous acid under controlled conditions to achieve the desired modifications.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using similar reagents but optimized for efficiency and yield. This could include the use of catalysts, specific reaction temperatures, and pressures to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)alanine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions could potentially modify the functional groups attached to the alanine backbone.
Substitution: The carboxymethyl and phosphonomethyl groups may participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired outcome, including temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylate or phosphate derivatives, while substitution reactions could introduce new functional groups to the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties or as a component in drug development.
Industry: Utilized in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism by which N-(Carboxymethyl)-N-(phosphonomethyl)alanine exerts its effects would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved would require detailed study to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(Carboxymethyl)-N-(phosphonomethyl)alanine might include other amino acid derivatives with carboxymethyl or phosphonomethyl groups, such as:
- N-(Carboxymethyl)glycine
- N-(Phosphonomethyl)glycine
- N-(Carboxymethyl)-N-(phosphonomethyl)serine
Uniqueness
This compound is unique due to its specific combination of functional groups and the alanine backbone. This combination may confer distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications.
Propriétés
Numéro CAS |
106327-06-4 |
|---|---|
Formule moléculaire |
C6H12NO7P |
Poids moléculaire |
241.14 g/mol |
Nom IUPAC |
2-[carboxymethyl(phosphonomethyl)amino]propanoic acid |
InChI |
InChI=1S/C6H12NO7P/c1-4(6(10)11)7(2-5(8)9)3-15(12,13)14/h4H,2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14) |
Clé InChI |
CGVVYIBKOCMUNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N(CC(=O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


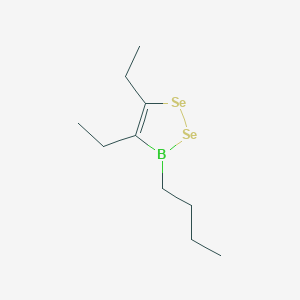
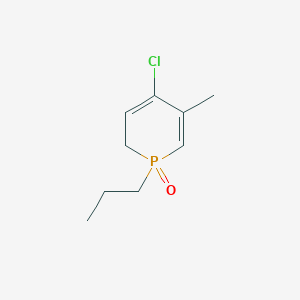


![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
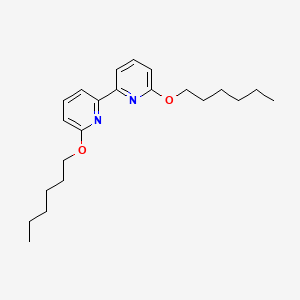
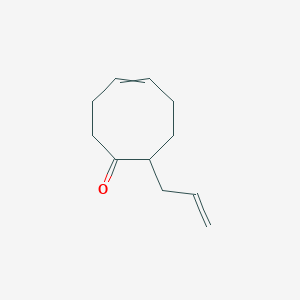


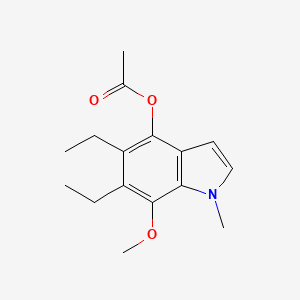
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)


